molecular formula C15H22N2O6 B8157271 (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate

Cat. No.: B8157271
M. Wt: 326.34 g/mol
InChI Key: GMNCLWHBLDCUQP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure includes a piperidine ring, a tert-butyl group, and a dioxopyrrolidinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a dioxopyrrolidinyl compound under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the design of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-benzyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate
  • (S)-1-methyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate

Uniqueness

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) piperidine-1,2-dicarboxylate is unique due to its specific tert-butyl and dioxopyrrolidinyl groups, which confer distinct chemical properties and reactivity. These features may enhance its stability, solubility, and binding affinity compared to similar compounds.

Properties

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-piperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-9-5-4-6-10(16)13(20)23-17-11(18)7-8-12(17)19/h10H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCLWHBLDCUQP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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